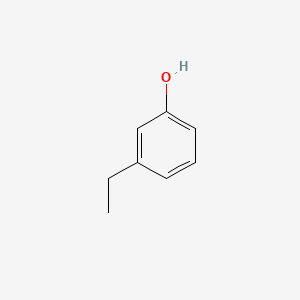

3-Ethylphenol

Numéro de catalogue B1664133

:

620-17-7

Poids moléculaire: 122.16 g/mol

Clé InChI: HMNKTRSOROOSPP-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04475002

Procedure details

A four-necked flask (2 liters-volume) was charged with 98% sulfuric acid (1200 g). Anhydrous sodium sulfate (102 g, 6 mol %) and then ethylbenzene (424 g) were added thereto in 30 minutes while stirring. Temperature was gradually elevated to 200° C. over 2 hours while evaporated water was withdrawn. The heating was continued with stirring for 4 hours at the same temperature in order to isomerize. Then, the mixture was cooled to 170° C. Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order to hydrolyze. The obtained reaction mass was left to stand at 150° C. for 30 minutes to form layers. The layer of sulfuric acid (854 g) was removed. The layer of sulfonic acid (1074 g) was neutralized to pH 7.8 with 50% potassium hydroxide and added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel. The mixture was heated to 340° C. and maintained with stirring at this temperature for 1 hour. Then, the mixture was dissolved in water (2000 ml) and neutralized to pH 7.2 with 35% hydrochloric acid. The produced phenols were extracted with ether and distilled to give crude m-ethylphenol (348 g, 71% yield based on consumed ethylbenzene), which showed a purity of 98.2% after fractional distillation.

Name

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.S([O-])([O-])(=O)=[O:7].[Na+].[Na+].[CH2:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:14]>>[CH2:13]([C:15]1[CH:20]=[C:19]([OH:7])[CH:18]=[CH:17][CH:16]=1)[CH3:14] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1200 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

102 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

424 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

in 30 minutes while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Temperature was gradually elevated to 200° C. over 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while evaporated water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was withdrawn

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring for 4 hours at the same temperature in order

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order

|

|

Duration

|

10 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained reaction mass

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand at 150° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layer of sulfuric acid (854 g) was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 340° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring at this temperature for 1 hour

|

|

Duration

|

1 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Then, the mixture was dissolved in water (2000 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The produced phenols were extracted with ether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C=1C=C(C=CC1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 348 g | |

| YIELD: PERCENTYIELD | 71% | |

| YIELD: CALCULATEDPERCENTYIELD | 396.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |